molecular formula C17H14O5 B1213530 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one CAS No. 19725-42-9

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B1213530
CAS No.: 19725-42-9
M. Wt: 298.29 g/mol
InChI Key: ZQOPJNNVXTYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with hydroxy and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate phenolic and methoxy-substituted benzaldehydes.

    Condensation Reaction: The benzaldehyde derivatives undergo a condensation reaction with a suitable ketone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic or basic conditions to form the benzopyran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
  • 4H-1-benzopyran-4-one, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-8-(3-methyl-2-buten-1-yl)-

Uniqueness

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its antioxidant activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPJNNVXTYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349103
Record name 4H-1-benzopyran-4-one, 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-42-9
Record name 4H-1-benzopyran-4-one, 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
Reactant of Route 2
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
Reactant of Route 4
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.